N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Description
Properties
IUPAC Name |
N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN7/c10-7-2-1-3-9(14-7)16-15-8(11)4-17-6-12-5-13-17/h1-3,5-6H,4H2,(H2,11,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRTVJKIYJNTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN=C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)N/N=C(/CN2C=NC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes nitration to form 6-chloro-3-nitropyridine.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling with Triazole: The resulting 6-chloro-3-aminopyridine is then coupled with 1H-1,2,4-triazole-1-yl ethanimidamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chloropyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table compares N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide with structurally related compounds, emphasizing their functional groups, biological activities, and research findings:
Activity and Mechanism Insights
- Anticonvulsant Activity : Compounds like 7a–b (benzothiazole-triazole hybrids) exhibit anticonvulsant effects, likely due to triazole-mediated modulation of neuronal ion channels or GABAergic systems. The ethanimidamide group in the target compound may similarly enhance CNS permeability .
- Antifungal Potential: The triazole ring is critical in antifungal agents (e.g., fluconazole) by inhibiting cytochrome P450 enzymes. The fluorometric screening method in could validate the target compound’s antifungal efficacy, as triazole derivatives often show low MIC values .
- Agrochemical Applications : Chlorinated pyridine and triazole motifs in S-(4-chlorobenzyl)...acetimidothioate () suggest herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s 6-chloropyridine group may confer similar enzyme-targeting properties .
Biological Activity
N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a chloropyridine moiety and a triazole group, which are known for their roles in various pharmacological applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its potential therapeutic applications.
- Molecular Formula : C9H10ClN7
- Molecular Weight : 251.68 g/mol
- Structural Features : The presence of a chloropyridine ring and a triazole group suggests potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have shown that certain triazole derivatives can reduce inflammation by modulating the activity of COX enzymes.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Preliminary evaluations suggest that it may be effective against strains of bacteria and fungi. The structural components of this compound allow for interactions with microbial targets, potentially leading to inhibition of growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloropyridin-3-amines | Chlorine on pyridine ring | Antimicrobial properties |
| Triazole derivatives | Triazole ring | Antifungal activity |
| Pyrimidine derivatives | Similar nitrogenous heterocycles | Anti-inflammatory effects |
The unique combination of chloropyridine and triazole functionalities in this compound may confer distinct pharmacological properties not observed in other similar compounds.
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Anti-tubercular Activity : A series of substituted derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Among these compounds, several exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating potential as anti-tubercular agents.
- Neuropharmacological Effects : Other studies have explored the neuropharmacological profiles of pyridine-based compounds, suggesting that derivatives may exhibit anxiolytic and antidepressant effects alongside their antimicrobial properties .
Q & A
Q. What synthetic routes are recommended for N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amidine intermediates and cyclization. A common approach involves reacting 6-chloropyridin-2-amine derivatives with triazole-containing ethanimidamide precursors under reflux conditions. For example:
- Step 1 : Formation of the pyridinylamine intermediate using THF as a solvent and monoethyl oxalyl chloride as a coupling agent .
- Step 2 : Cyclization with 1H-1,2,4-triazole under controlled temperatures (e.g., 60–80°C) and catalytic conditions to ensure regioselectivity .
Optimization includes solvent selection (e.g., THF or methanol), stoichiometric ratios (1:1.2 for amine:triazole), and purification via slow diffusion crystallization or column chromatography .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–8.4 ppm for aromatic protons, δ 146.7 ppm for triazole carbons) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 319.68 for [M+H]⁺) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, with data collected at 150 K to minimize thermal motion artifacts .
- FTIR Spectroscopy : Peaks at 1643 cm⁻¹ (C=N stretch) and 2928 cm⁻¹ (C-H stretch) .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include:
- Disorder in Triazole Moieties : The 1,2,4-triazole ring may exhibit rotational disorder. This is addressed using SHELXL’s PART instruction to model partial occupancy .
- Thermal Motion : High thermal parameters in the chloropyridine ring are mitigated by collecting data at cryogenic temperatures (e.g., 150 K) .
- Twinning : For twinned crystals, HKLF 5 data format in SHELXL enables refinement of twin laws .
Validation metrics (R-factor < 0.05) and Hirshfeld surface analysis ensure structural accuracy .
Q. How do structural modifications in analogous triazole derivatives influence biological activity, and what methodologies elucidate these relationships?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substituting the chloropyridine ring with trifluoromethyl groups enhances enzyme inhibition (e.g., cyclooxygenase-2 IC₅₀ reduced by 40%) .
- Replacing the ethanimidamide chain with thioacetamidate (as in imibenconazole analogs) alters antifungal potency .
- Methodologies :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like CYP51 (fungal sterol biosynthesis enzyme) .
- In Vitro Assays : Microplate Alamar Blue assays for antifungal activity (e.g., MIC₉₀ values against Candida albicans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
